molecular formula C19H30N2O4 B2815184 N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide CAS No. 303061-78-1

N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide

Cat. No.: B2815184
CAS No.: 303061-78-1
M. Wt: 350.459
InChI Key: JSYATKJXBNTTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide is a synthetic amide derivative characterized by a central methine group substituted with two distinct moieties:

  • Two 3-methylbutanamide arms, which introduce branched alkyl chains and amide functionalities.

Its synthesis likely involves multi-step amidation or condensation reactions, similar to methods described for structurally related compounds .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-12(2)9-17(22)20-19(21-18(23)10-13(3)4)14-7-8-15(24-5)16(11-14)25-6/h7-8,11-13,19H,9-10H2,1-6H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYATKJXBNTTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. Understanding its biological activity involves examining its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

  • Molecular Formula : C25_{25}H35_{35}N3_{3}O4_{4}
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often interact with specific receptors or pathways involved in tumorigenesis. For instance, the presence of the dimethoxyphenyl group suggests potential interactions with melanocortin receptors, which are implicated in various physiological processes including pigmentation and energy homeostasis .

Receptor Modulation

The compound may modulate the activity of the melanocortin-5 receptor (MC5R), which has been associated with metabolic regulation and inflammation. Studies have shown that compounds targeting MC5R can influence adipocyte function and energy expenditure .

Antitumor Activity

A significant aspect of the biological activity of this compound is its antitumor potential. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME), a related structure, exhibited significant antitumor activity with median inhibitory concentrations (I50) below 1.0 µM against several human tumor cells . This suggests that this compound may also possess similar properties.

Case Studies

  • In Vitro Studies : In studies where related compounds were tested on human tumor xenografts, significant reductions in tumor growth were observed without noticeable toxicity . This highlights the potential for selective cytotoxicity towards cancer cells.
  • Esterase Activity : The differential sensitivity of cancer cell lines to compounds like DIME has been attributed to esterase activity within the cells. Tumor cells often exhibit lower esterase activity compared to normal cells, allowing for greater accumulation and efficacy of such agents .

Data Tables

Property Value
Molecular Weight425.57 g/mol
LogP4.27
SolubilitySoluble in DMSO
I50 (Antitumor Activity)< 1.0 µM (similar analogs)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 3,4-Dimethoxyphenyl Substituents
Compound Name Key Structural Features Biological/Chemical Relevance Reference
4-(3,4-Dimethoxyphenyl)butanoic acid derivatives Esterified butanoic acid with 3,4-dimethoxyphenyl Intermediate for drug synthesis (e.g., ATB1095)
Diaveridine hydrochloride Pyrimidine core with 3,4-dimethoxybenzyl group Antibacterial agent (DHFR inhibitor)

Key Differences :

  • The esterified derivatives (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate) prioritize lipophilicity for membrane permeability, whereas the target compound’s amide groups may enhance hydrogen-bonding interactions .
Compounds with 3-Methylbutanamide Moieties
Compound Name Key Structural Features Synthesis/Applications Reference
ADC1730 Fluorogenic amino acid with 3-methylbutanamide Protease substrate in biochemical assays
C26 (Brønsted acid catalyst adduct) 3-Methylbutanamide in a chiral scaffold Asymmetric catalysis (Michael reactions)

Key Differences :

  • ADC1730 incorporates a maleimide group for bioconjugation, a feature absent in the target compound, limiting its utility in antibody-drug conjugates .
Other Amide Derivatives
Compound Name Key Structural Features Physicochemical Properties Reference
N-(3-Methylphenyl)-2-phenylbutanamide Simple aryl-alkyl amide Low molecular weight (253.34 g/mol)
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide Psychoactive amide derivative Detected in NPS (new psychoactive substances)

Key Differences :

  • The target compound’s 3,4-dimethoxyphenyl group increases steric bulk compared to N-(3-methylphenyl)-2-phenylbutanamide, likely altering solubility and bioavailability .

Tables

Table 1. Comparison of 3,4-Dimethoxyphenyl-Containing Compounds

Property Target Compound Diaveridine Hydrochloride Methyl 4-(3,4-Dimethoxyphenyl)butanoate
Core Structure Amide Pyrimidine Ester
Molecular Weight (g/mol) ~450 (estimated) 330.79 238.28
Key Functional Groups Dual 3-methylbutanamide 2,4-Diaminopyrimidine Methoxy, ester
Biological Activity Undocumented Antibacterial Synthetic intermediate

Table 2. 3-Methylbutanamide Derivatives

Compound Application Molecular Weight (g/mol) Key Feature
Target Compound Undocumented ~450 Dual amide, dimethoxyphenyl
ADC1730 Protease substrate 506.56 Maleimide conjugation site
C26 Asymmetric catalysis 671.66 Chiral Brønsted acid adduct

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide in a research setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the 3,4-dimethoxyphenyl moiety. Key steps include:
  • Amide Coupling : Use reagents like EDC/HOBt or DCC for coupling 3-methylbutanoic acid derivatives to the primary amine intermediate.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amide bond formation to enhance reactivity and reduce side products.
  • Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. Key signals include methoxy protons (δ 3.7–3.9 ppm) and amide carbonyls (δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~433.2).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Use acetonitrile/water (0.1% TFA) gradients .

Q. How can researchers design experiments to screen the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
  • Cell Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations.
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (KD).
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during the structural elucidation of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between amide protons and carbonyl carbons confirm connectivity.
  • X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. Crystallize in ethyl acetate/petroleum ether at 4°C.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16/B3LYP/6-31G**) .

Q. How can computational modeling be integrated into the study of this compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in protein active sites (e.g., COX-2 or EGFR).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding free energy (ΔGbind) to prioritize analogs for synthesis .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystallization Issues : The compound’s flexibility may hinder crystal formation. Solutions:
  • Slow Evaporation : Use mixed solvents (e.g., DCM/methanol) at 20°C.
  • Seeding : Introduce microcrystals from similar analogs.
  • Data Collection : Low-resolution diffraction due to weak crystal packing. Mitigate with synchrotron radiation sources (e.g., λ = 0.7–1.0 Å).
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury software. Example parameters:
Donor–AcceptorDistance (Å)Angle (°)
N–H···O=C2.8–3.1150–170

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.